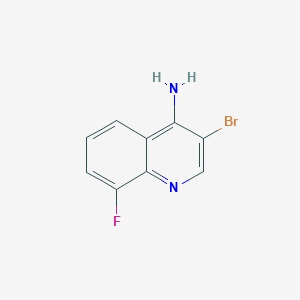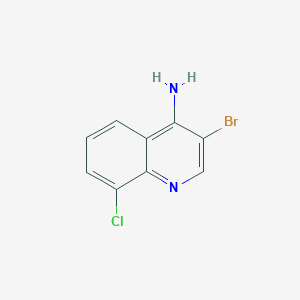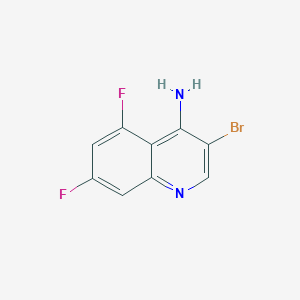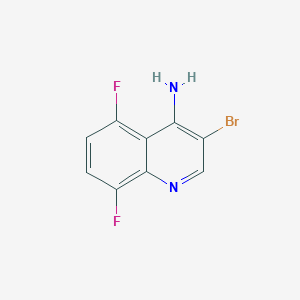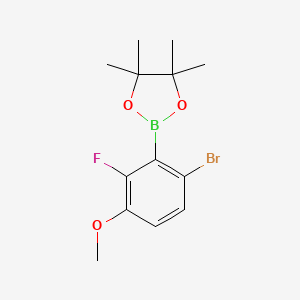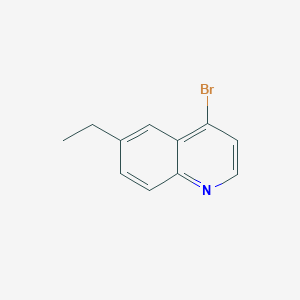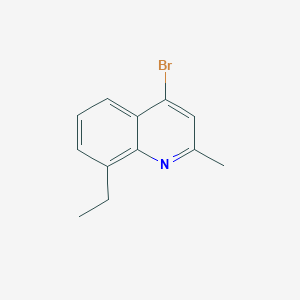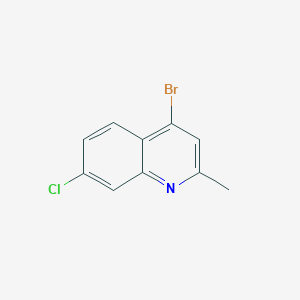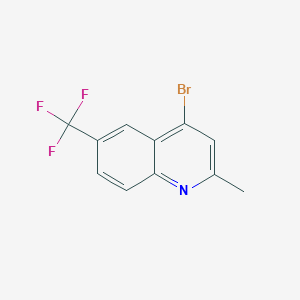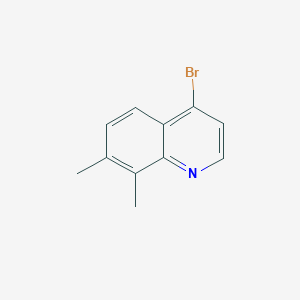
4-Bromo-7,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7,8-dimethylquinoline is a chemical compound with the molecular formula C₁₁H₁₀BrN and a molecular weight of 236.11 g/mol . It is primarily used in proteomics research and is available from suppliers such as Santa Cruz Biotechnology . The compound’s structure features a quinoline ring substituted with bromine and methyl groups.
Synthesis Analysis
The synthetic routes for This compound have been explored in scientific literature. For instance, 2,4-diphenylquinolines can be produced by reacting anilines, benzaldehyde, and phenylacetylene. Additionally, compound 8 has been synthesized by treating aniline derivatives with phenylacetylene and benzaldehyde in anhydrous acetonitrile, using niobium pentachloride as a catalyst .
properties
CAS RN |
1070879-37-6 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-7,8-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 |
InChI Key |
HXNJOKBZJRSROX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)C |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



